molecular formula C28H20ClFN2O B6019214 2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole

Numéro de catalogue B6019214
Poids moléculaire: 454.9 g/mol
Clé InChI: JBHFAMYFSWVXIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. CFTRinh-172 has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of salt and water transport across epithelial tissues.

Mécanisme D'action

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole selectively inhibits the CFTR chloride channel by binding to a specific site on the channel protein. The binding of this compound prevents the opening of the channel pore, leading to decreased chloride ion transport across epithelial tissues. This results in increased airway surface liquid volume and improved mucociliary clearance in CF patients.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of the CFTR chloride channel, increased airway surface liquid volume, improved mucociliary clearance, and improved CFTR function in animal models of CF and other diseases involving aberrant CFTR function.

Avantages Et Limitations Des Expériences En Laboratoire

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole has several advantages for lab experiments, including its high potency and selectivity for the CFTR chloride channel, its ability to improve CFTR function in animal models of CF and other diseases involving aberrant CFTR function, and its potential therapeutic applications in CF and other diseases. However, this compound also has some limitations, including its potential toxicity and the need for further research to optimize its therapeutic potential.

Orientations Futures

There are several future directions for research on 2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole, including the development of more potent and selective CFTR inhibitors, the optimization of this compound for therapeutic use in CF and other diseases involving aberrant CFTR function, and the investigation of this compound in combination with other therapies for CF and other diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Méthodes De Synthèse

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole can be synthesized using a multistep process involving the reaction of 2-chloro-6-fluorobenzyl alcohol with 4-hydroxyphenylacetic acid, followed by a condensation reaction with diphenyl imidazole and subsequent purification steps. The synthesis method has been optimized to produce high yields of pure this compound.

Applications De Recherche Scientifique

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole has been extensively researched for its potential therapeutic applications in cystic fibrosis (CF) and other diseases involving aberrant CFTR function. CF is a genetic disorder that affects the lungs, pancreas, and other organs, resulting in the production of thick, sticky mucus that can lead to chronic infections and respiratory failure. CFTR is a key protein involved in the regulation of salt and water transport across epithelial tissues, and mutations in the CFTR gene can lead to defective CFTR function and the development of CF.
This compound has been shown to selectively inhibit the CFTR chloride channel, leading to increased airway surface liquid volume and improved mucociliary clearance in CF patients. This compound has also been shown to improve CFTR function in animal models of CF and other diseases involving aberrant CFTR function, such as secretory diarrhea and polycystic kidney disease.

Propriétés

IUPAC Name

2-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20ClFN2O/c29-24-12-7-13-25(30)23(24)18-33-22-16-14-21(15-17-22)28-31-26(19-8-3-1-4-9-19)27(32-28)20-10-5-2-6-11-20/h1-17H,18H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHFAMYFSWVXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.